2-(2-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one is an organic compound with a unique structure that combines a methoxyphenyl group and a phenyl group attached to a cyclopropenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-methoxybenzaldehyde with phenylacetylene in the presence of a catalyst such as palladium or copper. The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the cyclopropenone ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or ketones.
Reduction: Cyclopropane derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for the protection of amino groups.
Tris(2-methoxyphenyl)phosphine: Employed as a ligand in catalysis.
Urapidil: An α-blocker used to lower blood pressure.
Uniqueness
2-(2-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one is unique due to its cyclopropenone ring, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
85456-46-8 |
---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-3-phenylcycloprop-2-en-1-one |
InChI |
InChI=1S/C16H12O2/c1-18-13-10-6-5-9-12(13)15-14(16(15)17)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
HNAYJCAGJFUJCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.